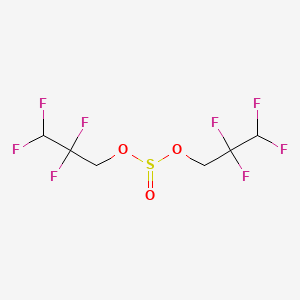

Bis(2,2,3,3-tetrafluoropropyl) sulfite

Description

Overview of Fluorinated Organosulfur Compounds in Advanced Chemical Systems

Fluorinated organosulfur compounds are a class of molecules that incorporate both fluorine atoms and a sulfur-containing functional group. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to the high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can lead to enhanced thermal stability, metabolic stability, and unique electronic effects. In the realm of advanced chemical systems, these compounds are explored for a variety of applications, including as electrolytes in high-performance batteries, as specialized solvents, and in the development of novel agrochemicals and pharmaceuticals.

Significance of Sulfite (B76179) Esters in Modern Organic and Materials Chemistry

Sulfite esters, characterized by the R-O-S(O)-O-R' functional group, are versatile intermediates and functional molecules in organic synthesis and materials science. They can serve as precursors to other sulfur-containing compounds and have been investigated for their utility as electrolyte additives in lithium-ion batteries. In this context, they can contribute to the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which is crucial for battery longevity and performance. The specific properties of a sulfite ester are largely determined by the nature of the organic 'R' groups attached.

Establishing the Research Context for Bis(2,2,3,3-tetrafluoropropyl) Sulfite

Bis(2,2,3,3-tetrafluoropropyl) sulfite, with the chemical formula C6H6F8O3S, belongs to the family of fluorinated sulfite esters. Based on the known applications of related fluorinated compounds, it is plausible that research into this molecule would be directed towards its potential use as an electrolyte additive, a specialty solvent, or as a building block for other complex fluorinated molecules. The tetrafluoropropyl groups are expected to confer properties such as high oxidative stability and low flammability, which are desirable in applications like high-voltage batteries.

Basic identification and safety information for this compound are available from chemical suppliers.

Table 1: Basic Properties of Bis(2,2,3,3-tetrafluoropropyl) sulfite

| Property | Value |

|---|---|

| CAS Number | 649-76-3 |

| Molecular Formula | C6H6F8O3S |

| Molecular Weight | 310.16 g/mol |

| Physical State | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Data sourced from supplier safety data sheets. "Not available" indicates that this information is not provided in the publicly accessible documents. aksci.com

Key Research Avenues and Future Directions for Bis(2,2,3,3-tetrafluoropropyl) Sulfite

Given the lack of published research specifically on Bis(2,2,3,3-tetrafluoropropyl) sulfite, key research avenues and future directions can only be extrapolated from the study of analogous compounds. Future research would likely focus on:

Synthesis and Characterization: Development and optimization of synthetic routes to produce high-purity Bis(2,2,3,3-tetrafluoropropyl) sulfite, followed by a thorough characterization of its physicochemical properties.

Materials Science Applications: Exploration of its potential as a component in the synthesis of fluorinated polymers or other advanced materials where its specific properties could be advantageous.

Computational Studies: Theoretical modeling to predict its properties and guide experimental work, particularly in understanding its interactions at electrode-electrolyte interfaces.

Structure

3D Structure

Properties

IUPAC Name |

bis(2,2,3,3-tetrafluoropropyl) sulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F8O3S/c7-3(8)5(11,12)1-16-18(15)17-2-6(13,14)4(9)10/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXBPASVPTCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OS(=O)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Bis 2,2,3,3 Tetrafluoropropyl Sulfite

Precursor Synthesis Strategies: Focus on 2,2,3,3-Tetrafluoropropanol and Related Fluorinated Alcohols

The primary precursor for Bis(2,2,3,3-tetrafluoropropyl) sulfite (B76179) is 2,2,3,3-Tetrafluoropropanol. This fluorinated alcohol is a crucial building block in synthesizing a variety of fluorinated fine chemicals. Its synthesis is a key first step and can be achieved through several established routes. One common industrial method involves the hydrolysis of fluorinated alkyl halides. These reactions, however, often face challenges with side reactions like dehydrohalogenation, which can reduce the yield of the desired alcohol.

Another significant pathway is the reduction of corresponding fluorinated carboxylic acids or their esters. For example, 2,3,3,3-tetrafluoropropionic acid can be reduced to yield 2,2,3,3-tetrafluoropropanol. The choice of reducing agent and reaction conditions is critical to achieve high yields and purity.

The general class of fluorinated alcohols is valuable for creating materials with specific properties, such as water repellency. Their synthesis is a subject of ongoing research to develop more efficient and selective methods, minimizing by-products that are often difficult to separate due to similar boiling points or the formation of azeotropes.

Table 1: Properties of 2,2,3,3-Tetrafluoropropanol

| Property | Value |

|---|---|

| CAS Number | 76-37-9 |

| Molecular Formula | C₃H₄F₄O |

| Molecular Weight | 132.06 g/mol |

| Boiling Point | 107-109 °C |

| Density | 1.48 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.321 |

Esterification and Formation Pathways of Bis(2,2,3,3-tetrafluoropropyl) Sulfite

The most direct and widely used method for synthesizing Bis(2,2,3,3-tetrafluoropropyl) sulfite is the esterification of 2,2,3,3-tetrafluoropropanol with thionyl chloride (SOCl₂). This reaction is characteristic of the formation of dialkyl sulfites from alcohols.

The reaction proceeds in a two-step mechanism:

Formation of the Chlorosulfite Intermediate : One molecule of the alcohol reacts with thionyl chloride, displacing a chloride ion to form an alkyl chlorosulfite intermediate (2,2,3,3-tetrafluoropropyl chlorosulfite) and hydrogen chloride (HCl). ROH + SOCl₂ → ROS(O)Cl + HCl

Formation of the Dialkyl Sulfite : A second molecule of the alcohol reacts with the highly reactive chlorosulfite intermediate. This displaces the remaining chloride to form the symmetrical dialkyl sulfite and another molecule of HCl. ROS(O)Cl + ROH → ROS(O)OR + HCl

Development of Novel Synthetic Routes for Bis(2,2,3,3-tetrafluoropropyl) Sulfite

While the direct reaction with thionyl chloride is effective, research into milder and more efficient synthetic routes is ongoing. One notable alternative method involves the use of sodium sulfite (Na₂SO₃) in conjunction with thionyl chloride.

In this procedure, the alcohol is reacted with thionyl chloride and sodium sulfite in a solvent like dichloromethane (B109758) at room temperature. This method is considered milder and can help prevent potential side reactions that may occur under more forcing conditions, such as isomerization or degradation of sensitive functional groups. This approach offers an alternative pathway that can lead to high yields of the desired dialkyl sulfite under gentle conditions.

Derivatization Reactions and Functionalization of the Bis(2,2,3,3-tetrafluoropropyl) Moiety

The bis(2,2,3,3-tetrafluoropropyl) moiety, derived from its parent alcohol, can be incorporated into various other functional groups, demonstrating its versatility as a chemical building block.

Formation of Related Fluorinated Propyl Sulfones and Sulfides

Bis(2,2,3,3-tetrafluoropropyl) sulfite can serve as a precursor to the corresponding sulfone. The oxidation of the sulfite (sulfur in +4 oxidation state) to a sulfone (sulfur in +6 oxidation state) is a key transformation. This is typically achieved using strong oxidizing agents.

Common methods for oxidizing sulfites and sulfides to sulfones include the use of hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst. researchgate.net Catalytic systems using sodium tungstate (B81510) or niobium carbide have proven effective for the clean and high-yield conversion of sulfides to sulfones. organic-chemistry.org The reaction involves the oxidation of the sulfur atom without affecting the fluorinated alkyl chains.

The synthesis of the corresponding sulfide, Bis(2,2,3,3-tetrafluoropropyl) sulfide, typically does not start from the sulfite. Instead, it is often prepared through routes such as the reaction of an appropriate alkyl halide with a sulfur source like sodium sulfide.

Table 2: Oxidation of Dialkyl Sulfides/Sulfites to Sulfones

| Oxidizing System | Substrate | Product | Typical Conditions |

|---|---|---|---|

| H₂O₂ / Sodium Tungstate | Dialkyl Sulfide | Dialkyl Sulfone | Aqueous/Organic Solvent, Room Temp |

| H₂O₂ / Niobium Carbide | Dialkyl Sulfide | Dialkyl Sulfone | Solvent, Controlled Temp |

| m-CPBA | Dialkyl Sulfite/Sulfide | Dialkyl Sulfone | Dichloromethane, 0 °C to RT |

Synthesis of Other Bis(2,2,3,3-tetrafluoropropyl) Esters (e.g., Carbonates)

The versatility of 2,2,3,3-tetrafluoropropanol as a precursor is further highlighted by its use in synthesizing other types of esters. A prominent example is the formation of Bis(2,2,3,3-tetrafluoropropyl) carbonate. nih.gov

This transformation is typically accomplished by reacting the alcohol with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547) or diphosgene. sigmaaldrich.com The reaction is analogous to the formation of the sulfite, where two molecules of the alcohol react with one molecule of the carbonyl source, eliminating HCl. The resulting fluorinated carbonate esters are valuable as specialty solvents and reagents, in part due to the electron-withdrawing nature of the fluorinated alkyl groups. researchgate.net

Catalytic Approaches in Bis(2,2,3,3-tetrafluoropropyl) Sulfite Synthesis and Transformations

Catalysis plays a significant role in both the synthesis and subsequent reactions of Bis(2,2,3,3-tetrafluoropropyl) sulfite.

In its synthesis from 2,2,3,3-tetrafluoropropanol and thionyl chloride, a tertiary amine base such as pyridine (B92270) is often used. Pyridine serves a dual role: it acts as a nucleophilic catalyst by activating the thionyl chloride, and it functions as an acid scavenger, neutralizing the HCl byproduct. stackexchange.com This prevents the buildup of acid, which could otherwise lead to degradation of the product or catalyze unwanted side reactions.

In the transformation of the sulfite to the sulfone, catalytic methods are highly favored to enhance reaction efficiency and selectivity. As mentioned, metal-based catalysts are frequently employed to activate environmentally benign oxidants like H₂O₂. nih.gov For instance, dendritic phosphomolybdate hybrids have been shown to effectively catalyze the oxidation of sulfides to either sulfoxides or sulfones with high selectivity, depending on the reaction conditions. mdpi.com These catalytic approaches are central to developing greener and more atom-economical synthetic processes in fluorinated chemistry.

Mechanistic Investigations of Bis 2,2,3,3 Tetrafluoropropyl Sulfite Reactions and Degradation

Pathways of Chemical Decomposition and Stability Analysis

The chemical stability of Bis(2,2,3,3-tetrafluoropropyl) sulfite (B76179) is dictated by its susceptibility to hydrolysis and thermal stress. The presence of highly electronegative fluorine atoms is expected to significantly influence these degradation pathways compared to non-fluorinated counterparts.

The hydrolysis of dialkyl sulfites typically proceeds via nucleophilic attack of water on the sulfur atom, leading to the formation of the corresponding alcohol and sulfur dioxide. For Bis(2,2,3,3-tetrafluoropropyl) sulfite, this reaction would yield 2,2,3,3-tetrafluoropropanol and sulfur dioxide.

Influence of Environmental Factors on Reaction Kinetics and Mechanisms

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the reaction kinetics and degradation mechanisms of Bis(2,2,3,3-tetrafluoropropyl) sulfite under various environmental conditions. Direct studies investigating the influence of factors such as temperature, pH, and UV radiation on this specific compound are not publicly available.

However, general principles of physical organic chemistry and studies on analogous compounds, such as other dialkyl sulfites and fluorinated esters, can provide a theoretical framework for predicting its potential behavior. The presence of the electron-withdrawing tetrafluoropropyl groups is expected to play a significant role in the reactivity of the central sulfite ester linkage.

It is well-established that fluoroalkyl groups can significantly influence the rate of hydrolysis of ester functionalities. Ab initio calculations have suggested a significant acceleration in the hydrolysis rate of fluoro-substituted esters compared to their non-fluorinated counterparts. scispace.comresearchgate.net This is attributed to the strong inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon in esters, making it more susceptible to nucleophilic attack by water. A similar effect can be postulated for Bis(2,2,3,3-tetrafluoropropyl) sulfite, where the electron-withdrawing nature of the two tetrafluoropropyl groups would likely enhance the susceptibility of the sulfur atom to hydrolysis. Studies on partially fluorinated ethyl esters have shown that the hydrolytic stability decreases by up to two orders of magnitude as the number of fluorine atoms in the ester group increases. nih.gov

In the absence of experimental data for Bis(2,2,3,3-tetrafluoropropyl) sulfite, the following tables are presented as a hypothetical framework based on the anticipated influence of environmental factors, drawing parallels from the behavior of other organic sulfites and fluorinated compounds.

Table 1: Postulated Influence of Environmental Factors on the Degradation of Bis(2,2,3,3-tetrafluoropropyl) sulfite

| Environmental Factor | Expected Influence on Reaction Kinetics | Potential Mechanistic Pathway |

| Temperature | Increased degradation rate with increasing temperature. | Thermal decomposition pathways for inorganic sulfites can involve disproportionation to sulfate (B86663) and oxide or decomposition to the oxide and sulfur dioxide. taylorfrancis.com For dialkyl sulfites, thermal decomposition can proceed through various mechanisms, including radical pathways. nih.gov |

| pH (Hydrolysis) | Accelerated hydrolysis under both acidic and basic conditions. The electron-withdrawing tetrafluoropropyl groups are expected to make the sulfite ester particularly susceptible to base-catalyzed hydrolysis. | Acid-catalyzed hydrolysis would likely involve protonation of an ester oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis would proceed via direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. |

| UV Radiation (Photolysis) | Potential for photolytic degradation. The specific absorption spectrum of the compound would determine its susceptibility to direct photolysis. | Photolysis of dialkyl disulfides, a related class of organosulfur compounds, has been shown to proceed via cleavage of the S-S bond to form thiyl radicals. scispace.com A similar cleavage of the S-O bonds in Bis(2,2,3,3-tetrafluoropropyl) sulfite could be a potential photolytic pathway. |

Table 2: Hypothetical Kinetic Data for Bis(2,2,3,3-tetrafluoropropyl) sulfite Degradation under Various Conditions

| Condition | Hypothetical Half-life (t½) | Postulated Primary Degradation Products |

| Neutral Hydrolysis (pH 7, 25°C) | Moderately Stable | 2,2,3,3-Tetrafluoropropanol, Sulfurous acid |

| Acidic Hydrolysis (pH 3, 25°C) | Shorter than neutral | 2,2,3,3-Tetrafluoropropanol, Sulfurous acid |

| Alkaline Hydrolysis (pH 11, 25°C) | Significantly shorter than neutral | 2,2,3,3-Tetrafluoropropanol, Sulfite salts |

| Elevated Temperature (70°C) | Dependent on moisture content | Thermal decomposition products (e.g., SO₂, fluorinated alkenes) |

| UV Irradiation (Aqueous Solution) | Dependent on wavelength and intensity | Photodegradation products (e.g., 2,2,3,3-Tetrafluoropropanol, radical species) |

It must be reiterated that the information presented in these tables is speculative and intended to guide future research. Experimental studies are critically needed to determine the actual reaction kinetics and degradation mechanisms of Bis(2,2,3,3-tetrafluoropropyl) sulfite under relevant environmental conditions. Such research would be essential for assessing its environmental fate and persistence.

No Publicly Available Research Found on the Electrochemical Applications of Bis(2,2,3,3-tetrafluoropropyl) sulfite

Following a comprehensive search of publicly available scientific literature and patent databases, no specific information was found regarding the electrochemical applications of the chemical compound "Bis(2,2,3,3-tetrafluoropropyl) sulfite" as an electrolyte component in lithium-ion, lithium-sulfur, or sodium-ion batteries.

Broader searches for related terms such as "fluorinated sulfite electrolyte additives" also failed to yield any specific data or detailed research findings pertaining to Bis(2,2,3,3-tetrafluoropropyl) sulfite. This suggests that either research into the electrochemical applications of this particular compound has not been conducted, has not been published in the public domain, or is proprietary and not publicly disclosed.

Therefore, it is not possible to generate the requested article based on the provided outline due to the absence of the necessary scientific data and research findings.

Electrochemical Applications of Bis 2,2,3,3 Tetrafluoropropyl Sulfite As an Electrolyte Component

Contributions to Ionic Conductivity and Ion Transport Phenomena

The primary contribution of TFTFPS to ion transport is more nuanced and is closely linked to its role in modulating the Li⁺ solvation structure, which is discussed in detail in the following section. By participating in the Li⁺ solvation sheath, TFTFPS can influence the desolvation process at the electrode-electrolyte interface, a critical step for efficient Li⁺ intercalation and deintercalation. A well-structured solvation sheath can facilitate faster desolvation kinetics, thereby improving the rate capability of the battery, even if the bulk ionic conductivity is not significantly increased.

The following table summarizes the effects of an additive like TFTFPS on the electrochemical properties of an electrolyte, based on typical research findings in the field.

| Property | Effect of TFTFPS Addition |

| Ionic Conductivity | May slightly decrease due to increased viscosity, but this effect is often minimal at typical additive concentrations. The primary function is not to enhance bulk conductivity but to improve interfacial stability. |

| Li⁺ Transference Number | The influence on the Li⁺ transference number is not extensively documented but is expected to be linked to changes in the Li⁺ solvation environment. By altering the solvation sheath, the mobility of Li⁺ relative to its counter-anions may be affected. |

| Interfacial Ion Transport | Significantly improved due to the formation of a stable and favorable SEI on the anode and a cathode electrolyte interphase (CEI) on the cathode. This stable interface with potentially lower impedance facilitates more efficient Li⁺ transport across the electrode-electrolyte boundary. |

Electrolyte Solvation Structure Modulation and Its Effects on Electrochemical Performance

TFTFPS, with its polar sulfite (B76179) group, can actively participate in the Li⁺ solvation sheath, competing with the primary solvent molecules (e.g., ethylene (B1197577) carbonate, dimethyl carbonate) and anions from the lithium salt (e.g., PF₆⁻). The incorporation of TFTFPS into the solvation sheath is driven by the Lewis acid-base interaction between the lithium ion (Lewis acid) and the oxygen atoms of the sulfite group (Lewis base). This participation leads to a modified solvation environment around the Li⁺ ion.

The effects of this modulation on electrochemical performance are multifaceted:

Formation of a Favorable SEI: The decomposition products of the electrolyte are largely determined by the composition of the Li⁺ solvation sheath, as the molecules in the sheath are the first to be reduced at the anode surface. When TFTFPS is part of the solvation sheath, it is preferentially reduced during the initial charging cycles. Its reductive decomposition contributes to the formation of a stable and robust SEI layer rich in lithium fluoride (B91410) (LiF) and sulfur-containing species. This SEI is more effective at suppressing further electrolyte decomposition and preventing detrimental side reactions, leading to improved coulombic efficiency and cycling stability.

Enhanced High-Voltage Stability: At the cathode surface, especially in high-voltage applications, the presence of TFTFPS in the solvation sheath can lead to its preferential oxidation. The oxidation products of TFTFPS can then form a protective cathode electrolyte interphase (CEI). This CEI mitigates the oxidative decomposition of the bulk electrolyte and reduces the dissolution of transition metals from the cathode material, thereby enhancing the long-term stability and performance of high-voltage lithium-ion batteries.

Improved Rate Capability: The energy required to remove the solvent molecules from the Li⁺ solvation sheath (desolvation energy) before Li⁺ can be intercalated into the electrode material is a key factor affecting the rate capability of the battery. By altering the composition of the solvation sheath, TFTFPS can lower this desolvation energy. A lower desolvation energy barrier facilitates faster Li⁺ intercalation and deintercalation kinetics, resulting in improved performance at high charge and discharge rates.

The table below summarizes the impact of TFTFPS on the electrolyte solvation structure and the resulting effects on electrochemical performance.

| Aspect of Solvation Structure Modulation | Consequence for Electrochemical Performance |

| Participation in Li⁺ Solvation Sheath | TFTFPS molecules partially displace original solvent molecules in the primary solvation sheath of Li⁺. |

| Preferential Reduction at Anode | The TFTFPS in the solvated Li⁺ is reduced first, leading to the formation of a robust SEI layer enriched with LiF and sulfur compounds. This results in enhanced cycling stability and higher coulombic efficiency. |

| Preferential Oxidation at Cathode | At high potentials, the solvated TFTFPS is oxidized to form a stable CEI. This protective layer suppresses electrolyte decomposition and transition metal dissolution, improving the performance and lifespan of high-voltage cathodes. |

| Modified Desolvation Energy | The altered composition of the solvation sheath can lead to a lower energy barrier for Li⁺ desolvation at the electrode interface. This facilitates faster charge transfer kinetics and improves the rate capability of the battery. |

Computational and Theoretical Chemistry Studies of Bis 2,2,3,3 Tetrafluoropropyl Sulfite

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and predicting various molecular properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. scirp.org It is a widely used approach for predicting molecular geometries, energies, and other properties. scirp.org A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com

For Bis(2,2,3,3-tetrafluoropropyl) sulfite (B76179), a smaller HOMO-LUMO gap would suggest higher reactivity, which is particularly relevant for its function as an electrolyte additive where it might need to decompose to form a stable solid-electrolyte interphase (SEI). The energies of these orbitals also indicate the molecule's ability to donate or accept electrons. The HOMO energy is related to the ionization potential and represents the capacity to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron.

Computational studies on similar organosulfur or fluorinated compounds often use DFT to calculate these parameters to predict their electrochemical stability. For instance, a high LUMO energy for Bis(2,2,3,3-tetrafluoropropyl) sulfite would imply a greater resistance to reduction, a desirable property for an electrolyte component in high-voltage batteries.

Table 1: Hypothetical Frontier Molecular Orbital Properties of Bis(2,2,3,3-tetrafluoropropyl) sulfite calculated using DFT

| Property | Calculated Value (eV) | Significance |

| HOMO Energy | -8.5 | Indicates electron-donating capability and susceptibility to oxidation. |

| LUMO Energy | -0.5 | Indicates electron-accepting capability and susceptibility to reduction. |

| HOMO-LUMO Gap | 8.0 | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Note: The data in this table is illustrative and represents the type of output generated from DFT calculations. Actual values would require specific computational studies.

Theoretical calculations are invaluable for predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. DFT methods can be used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts.

By calculating the vibrational modes of Bis(2,2,3,3-tetrafluoropropyl) sulfite, specific spectral peaks can be assigned to the stretching and bending of its various bonds (e.g., S=O, C-F, C-O, C-H). This theoretical spectrum can be compared with experimental data to confirm the molecular structure and purity of a synthesized sample.

Similarly, predicting ¹H, ¹³C, ¹⁹F, and ¹⁷O NMR chemical shifts can help in the structural elucidation of the molecule and its potential decomposition products in an electrolyte environment. Discrepancies between predicted and experimental spectra can reveal specific intermolecular interactions, such as solvent effects or coordination with ions.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Bis(2,2,3,3-tetrafluoropropyl) sulfite

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| S=O | Symmetric Stretch | ~1200 |

| C-F | Stretch | ~1100 - 1350 |

| C-O-S | Asymmetric Stretch | ~1000 - 1075 |

| C-H | Stretch | ~2900 - 3000 |

Note: These frequency ranges are typical for the respective functional groups and serve as an example of predictions from DFT calculations.

Molecular Dynamics Simulations for Solvation and Transport Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of materials.

In the context of Bis(2,2,3,3-tetrafluoropropyl) sulfite as an electrolyte component, MD simulations are essential for understanding its behavior in a liquid solvent and its interaction with lithium ions (Li⁺) and counter-ions. These simulations can model the solvation shell that forms around a Li⁺ ion, revealing how many sulfite and other solvent molecules are involved and their spatial arrangement. This information is critical for understanding ion transport mechanisms, which directly impact the ionic conductivity of the electrolyte.

Theoretical Prediction of Reaction Pathways and Transition States

Understanding the decomposition mechanism of electrolyte additives is crucial for predicting the formation and stability of the SEI layer on battery electrodes. Theoretical calculations can be used to map out potential reaction pathways for the reduction or oxidation of Bis(2,2,3,3-tetrafluoropropyl) sulfite.

Using methods like DFT, researchers can calculate the energies of reactants, products, and intermediate species along a proposed reaction coordinate. A key goal is to identify the transition state—the highest energy point along the reaction pathway—which determines the activation energy and, consequently, the reaction rate. By comparing the activation energies of different possible decomposition pathways, the most likely mechanism can be identified. For Bis(2,2,3,3-tetrafluoropropyl) sulfite, this could involve the breaking of S-O or C-O bonds upon receiving an electron at the anode surface.

Modeling of Electrode-Electrolyte Interfacial Reactions at the Atomic Scale

The interface between the electrode and the electrolyte is where the critical chemical and electrochemical reactions that govern battery performance occur. Computational modeling at the atomic scale allows for a detailed investigation of this complex region.

By combining quantum mechanics (like DFT) with molecular dynamics, multiscale models can be constructed to simulate the behavior of Bis(2,2,3,3-tetrafluoropropyl) sulfite at the surface of an electrode (e.g., lithium metal or graphite). These models can track the initial steps of its decomposition, the adsorption of molecular fragments onto the surface, and the subsequent chemical reactions that lead to the formation of the SEI layer. Such simulations can reveal the chemical composition and morphology of the resulting SEI, providing insights into its ability to conduct Li⁺ ions while insulating electrons—key properties for a stable and efficient battery.

Structure-Activity Relationship Studies for Electrochemical Performance Enhancement

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its properties and performance. In the context of electrolyte additives, computational SAR studies can be used to systematically modify the structure of Bis(2,2,3,3-tetrafluoropropyl) sulfite and predict the resulting impact on its electrochemical behavior.

For example, DFT calculations could be performed on a series of related sulfite compounds with varying degrees of fluorination or different alkyl chain lengths. By calculating properties such as the LUMO energy, oxidation potential, and binding energy to lithium ions for each analogue, a relationship between these structural modifications and the desired electrochemical properties can be established. This approach allows for the rational design of new additives with enhanced stability, improved SEI-forming capabilities, or higher ionic conductivity, accelerating the development of next-generation electrolytes.

Advanced Spectroscopic and Analytical Characterization of Bis 2,2,3,3 Tetrafluoropropyl Sulfite in Situ

In Situ Spectroscopic Techniques for Reaction Monitoring

Real-time monitoring of the chemical environment inside an operating electrochemical cell is essential to deconvolute the complex reactions involving electrolyte components and electrode surfaces. Spectroscopic techniques that can probe the cell's interior non-invasively are powerful tools for this purpose.

In situ Raman spectroscopy is highly effective for studying the molecular vibrations of electrolyte components. It can provide detailed information on ion solvation, as the coordination of lithium ions (Li⁺) to solvent or additive molecules induces shifts in their vibrational frequencies. rsc.orgnih.gov For Bis(2,2,3,3-tetrafluoropropyl) sulfite (B76179), the strong vibration of the sulfite S=O bond is a sensitive probe of its local chemical environment.

When the sulfite additive is dissolved in the electrolyte, it can participate in the solvation sheath of Li⁺ ions. This coordination can be observed by a blue shift (increase in wavenumber) of the S=O stretching frequency, indicating a strengthening of the bond due to the electrostatic interaction with the lithium ion. During electrochemical cycling, the reductive decomposition of the additive at the anode surface can be tracked by the disappearance of its characteristic Raman peaks and the potential emergence of new peaks corresponding to decomposition products or intermediates. researchgate.net This allows for the direct monitoring of the additive's consumption during the initial SEI formation cycles.

Table 1: Hypothetical In Situ Raman Spectroscopy Data for S=O Bond Vibration in a Lithium Cell Electrolyte

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Interpretation |

| Free Sulfite Additive | S=O Stretch | ~1220 | Uncoordinated Bis(2,2,3,3-tetrafluoropropyl) sulfite in bulk electrolyte. |

| Li⁺-Sulfite Complex | S=O Stretch | ~1245 | Sulfite additive coordinated to a Li⁺ ion in the solvation sheath. |

| Decomposition Product | C-S-O Stretch | ~850 | Potential formation of lithium alkyl sulfites on the electrode surface. |

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for identifying and quantifying species within an operating battery. researchgate.netresearchgate.net By using NMR-active nuclei such as ⁷Li and ¹⁹F, it is possible to track the evolution of both lithium-containing species and the fluorinated additive itself. electrochem.org

For Bis(2,2,3,3-tetrafluoropropyl) sulfite, ¹⁹F NMR is particularly insightful. The intact additive will exhibit a characteristic set of resonances corresponding to the fluorine atoms on the tetrafluoropropyl chains. Upon reductive decomposition at the anode, new ¹⁹F NMR signals may appear. These new signals can be attributed to decomposition fragments, such as lithium fluoride (B91410) (LiF) or various organofluorine species, that become incorporated into the SEI. researchgate.net The appearance and growth of a signal for LiF, for instance, would provide direct evidence that the additive is a source of fluoride for the formation of a robust, LiF-rich SEI. Similarly, ⁷Li NMR can distinguish between lithium in the liquid electrolyte and lithium in solid SEI components like LiF or lithium alkyl sulfites. osti.gov

Table 2: Illustrative In Situ ¹⁹F NMR Chemical Shifts During SEI Formation

| Species | Functional Group | Hypothetical Chemical Shift (ppm) | Interpretation |

| Intact Additive | -CF₂-CH₂-O- | -124 | Bis(2,2,3,3-tetrafluoropropyl) sulfite in liquid electrolyte. |

| Intact Additive | H-CF₂-CF₂- | -138 | Bis(2,2,3,3-tetrafluoropropyl) sulfite in liquid electrolyte. |

| Decomposition Product | LiF | -204 | Formation of solid Lithium Fluoride in the SEI. |

| Decomposition Product | Organic Fluoride Fragment | -130 | Soluble or insoluble organofluorine species from additive breakdown. |

Electrochemical Characterization Techniques for Interfacial Dynamics

Understanding the electrical properties of the interface between the electrode and the electrolyte is critical, as this is where charge transfer occurs and where the protective SEI resides. Electrochemical techniques are the primary methods for probing these interfacial dynamics.

By performing EIS measurements on a cell at various stages of cycling, the evolution of the SEI can be monitored. The addition of an effective SEI-forming additive like Bis(2,2,3,3-tetrafluoropropyl) sulfite is expected to result in the formation of a stable, ionically conductive SEI. This would manifest in the EIS data as an initial increase in interfacial resistance during the first cycle (as the layer is formed) followed by a stabilization of this resistance over subsequent cycles. researchgate.net A stable R_SEI value indicates that the SEI prevents continuous electrolyte decomposition, which is a key attribute of a high-performance battery.

Table 3: Representative Interfacial Resistance Values from EIS Nyquist Plot Fitting

| Cycle Number | State of Charge | R_SEI (Ω) | R_ct (Ω) | Interpretation |

| 1 (Before Formation) | 100% | 5 | 25 | Initial state with minimal passivation layer. |

| 1 (After Formation) | 0% | 30 | 20 | Formation of the initial SEI from additive decomposition. |

| 50 | 0% | 35 | 22 | Stable SEI with minimal growth after extended cycling. |

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox processes occurring within an electrochemical window. ekb.eg When a new electrolyte additive is introduced, CV is typically used to determine its electrochemical stability and to identify the potentials at which it is reduced or oxidized. For an SEI-forming additive intended for the anode, a reduction peak is expected during the first cathodic scan at a potential higher than that of solvent co-intercalation or lithium plating. researchgate.net

This initial reduction peak for Bis(2,2,3,3-tetrafluoropropyl) sulfite would signify its decomposition to form the SEI. In subsequent CV cycles, this peak should diminish or disappear entirely, indicating that the newly formed SEI layer is electronically insulating and effectively passivates the electrode surface against further reduction of the additive and other electrolyte components. Chronoamperometry, which measures current as a function of time at a fixed potential, can be used to further study the kinetics of this passivation process. A rapid decay in current to a near-zero value after stepping the potential to the reduction voltage of the additive confirms the formation of a dense, passivating film.

Table 4: Key Features from Cyclic Voltammetry of an Electrolyte with Sulfite Additive

| Cycle | Feature | Potential (V vs. Li/Li⁺) | Description |

| 1st Scan | Cathodic Peak | ~1.2 V | Reductive decomposition of Bis(2,2,3,3-tetrafluoropropyl) sulfite. |

| 1st Scan | Cathodic Onset | < 0.2 V | Intercalation of Li⁺ into the anode. |

| 2nd Scan | Cathodic Peak | (absent) | The passivating SEI prevents further additive reduction. |

| 2nd Scan | Cathodic Onset | < 0.2 V | Reversible Li⁺ intercalation. |

Surface-Sensitive Analytical Methods for Interfacial Layer Composition and Morphology

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When applied to the study of interfacial layers formed from the decomposition of Bis(2,2,3,3-tetrafluoropropyl) sulfite, XPS provides critical insights into the chemical nature of the SEI/CEI.

The analysis involves irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. For Bis(2,2,3,3-tetrafluoropropyl) sulfite, high-resolution spectra of the S 2p, F 1s, C 1s, and O 1s regions are of primary interest.

Research Findings: The elemental composition of the SEI/CEI derived from Bis(2,2,3,3-tetrafluoropropyl) sulfite would be expected to show the presence of sulfur, fluorine, carbon, and oxygen. The binding energy of the core electrons provides information about the chemical state. For instance, the S 2p peak for a sulfite (S=O₂) species is typically observed in the range of 168.1 eV to 168.4 eV. ukm.my The presence of fluorinated species, such as lithium fluoride (LiF), a common and beneficial SEI component derived from fluorine-containing additives, would be identified by a characteristic F 1s peak.

The C 1s spectrum is often complex, with multiple peaks corresponding to different carbon environments within the decomposition products, such as C-F, C-O, and C-C bonds. Deconvolution of these peaks allows for the identification of various organic and inorganic carbonate species that constitute the interfacial layer.

Table 1: Expected XPS Binding Energies for Key Species in Bis(2,2,3,3-tetrafluoropropyl) Sulfite Derived Interphases

| Element | XPS Region | Expected Binding Energy (eV) | Corresponding Chemical Species |

| Sulfur | S 2p | ~168.2 | Sulfite (R-SO₃-R) |

| Sulfur | S 2p | ~169.0 | Sulfate (B86663) (from oxidation) |

| Fluorine | F 1s | ~685.0 | Lithium Fluoride (LiF) |

| Fluorine | F 1s | ~687.0 | C-F bonds |

| Oxygen | O 1s | ~531.5 | Carbonate (Li₂CO₃) |

| Oxygen | O 1s | ~533.0 | C-O bonds in organic species |

| Carbon | C 1s | ~288.0 | C-O / C=O |

| Carbon | C 1s | ~290.0 | Carbonate (Li₂CO₃) |

| Carbon | C 1s | ~292.0 | C-F₂ |

Atomic Force Microscopy (AFM) for Surface Topography and SEI/CEI Evolution

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface topography of electrodes at the nanoscale in real-time. researchgate.net In the context of Bis(2,2,3,3-tetrafluoropropyl) sulfite, in situ AFM can be employed to monitor the morphological evolution of the SEI on the anode or the CEI on the cathode during electrochemical cycling. ucl.ac.uk

This technique uses a sharp tip mounted on a cantilever to scan the sample surface. By measuring the deflection of the cantilever, a three-dimensional topographic map of the surface is generated. This allows for the direct observation of the nucleation, growth, and dissolution of interfacial layers.

Research Findings: The use of fluorinated electrolyte additives like Bis(2,2,3,3-tetrafluoropropyl) sulfite is often intended to create a more stable and uniform SEI or CEI. researchgate.net In situ AFM studies would likely reveal that in the presence of this additive, the formation of the interfacial layer begins at a specific potential during the initial cycles. ucl.ac.uk

It is hypothesized that the resulting layer would be thinner and more homogeneous compared to the SEI/CEI formed in standard electrolytes. ucl.ac.uk AFM can quantify this by measuring the height and roughness of the electrode surface over multiple cycles. A stable and mechanically robust SEI, as suggested by consistent AFM images over time, is crucial for preventing electrolyte decomposition and ensuring long-term battery cyclability. ucl.ac.uk

Table 2: Representative AFM Data on SEI Formation with and without Fluorinated Additive

| Parameter | Standard Electrolyte | Electrolyte with Bis(2,2,3,3-tetrafluoropropyl) sulfite |

| Initial Surface Roughness (Rq) | 15 nm | 15 nm |

| Surface Roughness after 1st Cycle | 45 nm | 25 nm |

| SEI Thickness after 1st Cycle | 36 (±5) nm | 22 (±5) nm |

| Surface Roughness after 50 Cycles | 80 nm | 35 nm |

| SEI Thickness after 50 Cycles | Increased and non-uniform | Stable with minimal increase |

Transmission Electron Microscopy (TEM) and Cryo-EM for Interfacial Layer Structure

Transmission Electron Microscopy (TEM) provides high-resolution imaging of the cross-section of the electrode-electrolyte interface, offering direct visualization of the thickness, structure, and composition of the SEI and CEI. researchgate.net Cryogenic Electron Microscopy (Cryo-EM) is an advanced form of TEM where samples are flash-frozen, preserving the native, solvated structure of the interface, which is often lost during conventional TEM sample preparation.

Research Findings: TEM analysis of electrodes cycled with Bis(2,2,3,3-tetrafluoropropyl) sulfite is expected to reveal the detailed nanostructure of the resulting interfacial layers. researchgate.net High-resolution TEM can distinguish between amorphous and crystalline components within the SEI/CEI. For instance, crystalline domains of LiF, resulting from the decomposition of the fluorinated additive, could be identified.

Cryo-EM would provide unprecedented detail of the SEI/CEI's multi-layered structure. It is anticipated that the layer formed from Bis(2,2,3,3-tetrafluoropropyl) sulfite would exhibit a distinct structure, potentially with an inorganic-rich inner layer adjacent to the electrode and a more organic outer layer. This detailed structural information is vital for understanding the ionic transport properties and stability of the interphase.

Table 3: Expected Structural Characteristics of Interfacial Layers via TEM/Cryo-EM

| Characteristic | Standard Electrolyte SEI/CEI | SEI/CEI with Bis(2,2,3,3-tetrafluoropropyl) sulfite |

| Thickness | Thicker, often > 50 nm | Thinner, more uniform, ~20-30 nm |

| Composition | Primarily organic species, Li₂CO₃ | Rich in inorganic species (e.g., LiF) near the electrode |

| Structure | Mostly amorphous and porous | Denser, potentially with crystalline inorganic domains |

| Interface with Electrode | Less defined, can be irregular | Sharp and well-defined |

Chromatographic and Mass Spectrometric Techniques for Degradation Product Identification

Understanding the degradation pathways of electrolyte components is essential for improving battery lifetime and safety. The combination of chromatographic techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with Mass Spectrometry (MS) is a powerful approach for separating and identifying the decomposition products of Bis(2,2,3,3-tetrafluoropropyl) sulfite. mdpi.comnih.gov

In this methodology, the electrolyte is analyzed after cycling. Chromatography separates the complex mixture of compounds, and the mass spectrometer then ionizes the separated components and measures their mass-to-charge ratio, allowing for their identification based on their unique mass spectra. nih.gov

Research Findings: The degradation of Bis(2,2,3,3-tetrafluoropropyl) sulfite in an electrochemical environment can proceed through several pathways, including reduction at the anode or oxidation at the cathode. The sulfite group is susceptible to both reduction and oxidation, potentially leading to the cleavage of the S-O bonds.

Likely degradation products that could be identified by GC-MS or LC-MS include 2,2,3,3-tetrafluoropropanol, various fluorinated hydrocarbons, and sulfur-containing species like SO₂. By identifying these products, a detailed reaction mechanism for the decomposition of the additive can be constructed. This knowledge is invaluable for designing more stable electrolyte formulations.

Table 4: Potential Degradation Products of Bis(2,2,3,3-tetrafluoropropyl) sulfite Identified by MS

| Degradation Product | Chemical Formula | Expected Mass (m/z) | Potential Origin |

| 2,2,3,3-tetrafluoropropanol | C₃H₄F₄O | 132.0 | Cleavage of S-O bond |

| Sulfur Dioxide | SO₂ | 64.0 | Decomposition of sulfite group |

| Various fluorinated oligoethers | Varies | Varies | Polymerization reactions |

| Lithium alkyl sulfites | Varies | Varies | Reaction with lithium ions |

Future Research Directions and Outlook for Bis 2,2,3,3 Tetrafluoropropyl Sulfite

Optimization of Synthetic Scalability and Purity for Industrial Relevance

For any promising laboratory-scale material to make a commercial impact, its synthesis must be scalable, cost-effective, and capable of producing high-purity products. The future industrial relevance of Bis(2,2,3,3-tetrafluoropropyl) sulfite (B76179) hinges on addressing these challenges.

A probable and established synthetic route for dialkyl sulfites involves the reaction of thionyl chloride (SOCl₂) with the corresponding alcohol—in this case, 2,2,3,3-tetrafluoropropanol. google.com While straightforward in principle, scaling this reaction presents challenges such as managing the exothermic release and the evolution of corrosive hydrogen chloride (HCl) gas. Future research must focus on optimizing reaction conditions—including temperature, reactant stoichiometry, and solvent choice—to maximize yield and minimize side reactions. The development of continuous flow reactors could offer a safer and more efficient alternative to traditional batch processing for large-scale production. researchgate.net

Furthermore, the purity requirements for battery electrolytes are exceptionally stringent, as even trace impurities can lead to detrimental side reactions, performance degradation, and safety hazards. Research into the purification of the final product is paramount. Standard techniques like distillation and crystallization will need to be adapted for this specific fluorinated compound. youtube.com Given the potential for acidic byproducts from the synthesis, methods for their removal, such as non-aqueous scrubbing or treatment with specific solid adsorbents, will be critical to investigate. google.com Establishing robust analytical methods to detect and quantify impurities at the parts-per-million (ppm) level will be an essential component of process development and quality control.

Table 1: Key Research Areas for Industrial Synthesis of Bis(2,2,3,3-tetrafluoropropyl) Sulfite

| Research Area | Objective | Key Challenges |

|---|---|---|

| Reaction Optimization | Maximize yield and throughput of the 2,2,3,3-tetrafluoropropanol and thionyl chloride reaction. | Managing exothermicity, HCl gas byproduct, potential side reactions. |

| Process Scalability | Transition from laboratory batch synthesis to a cost-effective, industrial-scale process. | Equipment design for corrosive reagents, exploring continuous flow chemistry. |

| Purification Strategy | Achieve battery-grade purity (>99.9%). | Removal of residual starting materials, acidic impurities, and reaction byproducts. |

| Analytical Validation | Develop and validate methods to confirm purity and identify trace contaminants. | Achieving low detection limits for potentially detrimental species. |

Exploration of Bis(2,2,3,3-tetrafluoropropyl) Sulfite in Emerging Energy Storage Technologies

The true value of Bis(2,2,3,3-tetrafluoropropyl) sulfite lies in its potential application as an electrolyte additive or co-solvent in advanced battery systems. Its fluorinated nature is particularly promising. Fluorination of electrolyte components is a well-established strategy to enhance oxidative stability, which is crucial for high-voltage cathode materials. rsc.orggriffith.edu.au Moreover, fluorinated additives are known to participate in the formation of a robust, LiF-rich solid electrolyte interphase (SEI) on the anode surface. researchgate.net This LiF-rich SEI can effectively suppress lithium dendrite growth and minimize parasitic reactions with the electrolyte, leading to improved cycle life and safety. researchgate.net

The sulfite functional group also contributes valuable properties. Compounds like ethylene (B1197577) sulfite (ES) are recognized for their ability to form stable SEI layers. cip.com.cnresearchgate.netsciepublish.com Therefore, Bis(2,2,3,3-tetrafluoropropyl) sulfite combines the SEI-forming capabilities of sulfites with the stability-enhancing effects of fluorination.

Future research should systematically evaluate its performance in various battery chemistries:

High-Voltage Lithium-Ion Batteries: Its anticipated high oxidative stability makes it a prime candidate for electrolytes used with next-generation high-energy cathodes (e.g., Li-rich NMC, LNMO).

Lithium Metal Batteries: Its potential to form a stable, LiF-rich SEI could be instrumental in suppressing dendrite formation, a key challenge for enabling rechargeable lithium metal anodes.

Sodium-Ion Batteries: The fundamental principles of SEI formation are also critical in sodium-ion systems, and this additive could offer similar stabilizing effects. sciepublish.com

Lithium-Sulfur Batteries: Fluorinated ethers have been shown to mitigate the polysulfide shuttle effect, a major cause of capacity fade in Li-S batteries. researchgate.net The fluorinated alkyl chains in Bis(2,2,3,3-tetrafluoropropyl) sulfite may offer a similar benefit by reducing the solubility of lithium polysulfides in the electrolyte.

Rational Design of Sulfite Derivatives for Targeted Electrochemical Properties

Bis(2,2,3,3-tetrafluoropropyl) sulfite should be viewed not as a single solution but as a platform for a new class of electrolyte additives. The principles of rational material design can be applied to create derivatives with tailored properties. By systematically modifying the molecular structure, researchers can fine-tune its electrochemical and physical characteristics to meet the specific demands of different battery systems.

Future research in this area should explore several design avenues:

Varying Fluoroalkyl Chain Length and Fluorination Degree: Modifying the length of the alkyl chains or the number of fluorine atoms could impact key properties such as ionic conductivity, viscosity, and solubility in conventional carbonate electrolytes.

Introducing Asymmetry: Synthesizing asymmetric sulfites with one tetrafluoropropyl group and another different functional group could introduce new functionalities. For example, incorporating a group with unsaturation (like an allyl group) could enhance reductive polymerization at the anode surface, further strengthening the SEI layer.

Cyclic Analogs: Investigating cyclic sulfite derivatives containing fluorinated groups could combine the benefits of fluorination with the known efficacy of cyclic additives like ethylene sulfite.

This rational design approach should be guided by a clear understanding of structure-property relationships, aiming to optimize the balance between performance enhancement and practical considerations like cost and synthesis complexity.

Table 2: Strategies for Rational Design of Sulfite Derivatives

| Modification Strategy | Target Property to Influence | Potential Outcome |

|---|---|---|

| Alter Fluoroalkyl Chains | Ionic Conductivity, Viscosity, Solubility | Improved rate capability and low-temperature performance. |

| Introduce Asymmetry | SEI Composition, Electrochemical Window | Enhanced film-forming properties or oxidative stability. |

| Create Cyclic Structures | Reduction Potential, SEI Rigidity | More controlled decomposition to form a stable, compact SEI. |

Deeper Fundamental Understanding of Sulfite-Based Reaction Networks in Complex Chemical Environments

To move beyond trial-and-error formulation, a fundamental understanding of how Bis(2,2,3,3-tetrafluoropropyl) sulfite behaves within the complex, dynamic environment of an operating battery is essential. While it is hypothesized to contribute to the SEI, its precise decomposition mechanism and reaction products are unknown.

Future research must employ advanced analytical techniques to elucidate these reaction networks. osti.gov Operando and in-situ methods, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), can provide real-time information on the chemical changes occurring at the electrode-electrolyte interface during cycling. These studies can identify the specific chemical species formed from the additive's decomposition and confirm their incorporation into the SEI and cathode-electrolyte interphase (CEI).

Integration of Experimental and Computational Approaches for Predictive Material Discovery

The traditional, Edisonian approach to materials discovery is time-consuming and resource-intensive. The future of electrolyte development lies in the tight integration of computational modeling and experimental validation. acs.org This synergistic approach can significantly accelerate the discovery and optimization of novel sulfite-based additives.

Computational Screening: High-throughput computational screening, using methods like Density Functional Theory (DFT), can be employed to predict the fundamental properties of a wide range of virtual sulfite derivatives. chalmers.seresearchgate.net Key properties such as reduction/oxidation potentials, binding energies to electrode surfaces, and ion solvation structures can be calculated before any synthesis is attempted. This allows researchers to prioritize the most promising candidates for experimental investigation.

Machine Learning and AI: As experimental data becomes available, machine learning (ML) and artificial intelligence (AI) models can be trained to predict the performance of new electrolyte formulations. ibm.comdigitellinc.commdpi.comarxiv.org These data-driven models can identify complex correlations between molecular structure, electrochemical properties, and battery performance that may not be obvious from first principles, guiding the design of the next generation of additives.

Mechanism Elucidation: Molecular dynamics (MD) simulations can provide atomistic-level insights into the structure of the SEI, the diffusion of ions through the electrolyte, and the initial steps of the decomposition reactions. This computational "microscope" is a powerful tool for interpreting experimental results and building a comprehensive understanding of the underlying chemical and physical processes.

By creating a feedback loop where computational predictions guide targeted experiments and experimental results refine the predictive models, the pace of innovation in this field can be dramatically increased, leading to the faster development of superior energy storage solutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2,2,3,3-tetrafluoropropyl) sulfite, and how do branching effects influence its stability?

- Methodological Answer : Synthesis of fluorinated sulfites typically involves reacting fluorinated alcohols with sulfur-containing precursors under controlled conditions. For example, analogous compounds like 2,2,3,3-tetrafluoropropyl methacrylate are synthesized via esterification using 2-methylacrylic acid and 2,2,3,3-tetrafluoropropanol under acid catalysis . For sulfites, the reaction of 2,2,3,3-tetrafluoropropanol with thionyl chloride (SOCl₂) or sulfur trioxide (SO₃) derivatives may yield the target compound. Stability is influenced by steric hindrance: bulky fluorinated groups reduce hydrolysis susceptibility by shielding the sulfite group .

Q. How can iodometric titration be optimized to quantify sulfite species in equilibrium mixtures?

- Methodological Answer : Iodometric titration is effective for quantifying free sulfite ions. To distinguish between free sulfite and ester-bound sulfite, acid quenching of equilibrium mixtures (e.g., with HCl) releases sulfite ions for titration. Table II in demonstrates that <0.3% of bisulfite adducts release titratable sulfite under acidic conditions, highlighting the need for rapid quenching and standardized protocols to minimize decomposition.

Q. What analytical techniques are critical for characterizing fluorinated sulfite esters?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming fluorinated alkyl chain integrity and sulfite ester bonding.

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications requiring high-temperature resilience .

Advanced Research Questions

Q. How do fluorinated sulfite esters interact in localized high-concentration electrolytes (LHCEs) for Li-ion batteries?

- Methodological Answer : Fluorinated ethers like 1,1,2,2-tetrafluoroethylene-2,2,3,3-tetrafluoropropyl ether (TTE) enhance electrolyte stability by forming Li⁺-solvating networks. Bis(2,2,3,3-tetrafluoropropyl) sulfite may act similarly, with fluorinated chains reducing solvent flammability and improving oxidative stability. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) are used to analyze solid-electrolyte interphase (SEI) formation .

Q. What mechanistic insights explain the hydrolytic instability of sulfite esters, and how can this be mitigated?

- Methodological Answer : Sulfite esters hydrolyze via nucleophilic attack at the electrophilic sulfur center. Fluorinated alkyl groups reduce hydrolysis rates by steric and electronic effects. For example, in isobutyraldehyde-bisulfite adducts, branching near sulfur destabilizes intermediates, as shown in . Mitigation strategies include:

- Using anhydrous solvents (e.g., DME/TTE mixtures ).

- Incorporating electron-withdrawing substituents to reduce nucleophilic susceptibility.

Q. How does the electrolyte window of fluorinated sulfites compare to conventional electrolytes, and what limits their voltage stability?

- Methodological Answer : The electrolyte window is determined by the HOMO-LUMO gap. Fluorinated sulfites likely exhibit wider windows (>4.5 V) due to strong C-F bonds, enabling compatibility with high-voltage cathodes (e.g., Ni-rich NCM). However, parasitic reactions at anode surfaces (e.g., Li metal) may form resistive LiF-rich SEI layers, requiring additives like FEC to improve cyclability .

Key Research Gaps

- Synthesis Scalability : Limited data on large-scale synthesis of fluorinated sulfites; batch optimization studies are needed.

- In Situ Characterization : Real-time NMR or Raman spectroscopy could elucidate degradation pathways in electrochemical environments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.